

An In-depth Technical Guide to the Thermochemical Properties of Dibenzothiophene

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Compound of Interest

Compound Name: *Dibenzothiophene*

Cat. No.: *B1670422*

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Introduction: **Dibenzothiophene** (DBT), with the chemical formula $C_{12}H_8S$, is an organosulfur compound composed of a central thiophene ring fused with two benzene rings.[1] This colorless, solid compound is a significant component in fossil fuels, particularly petroleum, where its presence and that of its derivatives pose challenges for hydrodesulfurization processes.[1][2] Understanding the thermochemical properties of **dibenzothiophene** is crucial for optimizing these industrial processes, as well as for applications in materials science and drug development where thiophene-based structures are utilized. This guide provides a comprehensive overview of the key thermochemical data for **dibenzothiophene**, details the experimental protocols used for their determination, and visualizes the relationships between these properties and methodologies.

Core Thermochemical and Physicochemical Properties

The fundamental thermochemical and physicochemical properties of **dibenzothiophene** have been established through various experimental and computational studies. These values are essential for modeling its behavior in different chemical and physical processes.

Table 1: General Physicochemical Properties of **Dibenzothiophene**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₈ S	[1] [3] [4]
Molar Mass	184.26 g/mol	[1] [5] [6]
Melting Point	97 - 100 °C (370.15 - 373.15 K)	[1] [6]
Boiling Point	332 - 333 °C (605.15 - 606.15 K)	[1] [6]
Vapor Pressure	2.05 x 10 ⁻⁴ mm Hg (at 25 °C)	[5] [6]
Water Solubility	1.47 mg/L (at 25 °C)	[6]
Log Octanol/Water Partition Coefficient (log K _{ow})	4.38	[6]

Table 2: Enthalpies of Formation, Combustion, and Phase Change of **Dibenzothiophene** at 298.15 K

Property	State	Value (kJ/mol)	Source(s)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Solid	114.7 ± 2.0	[4]
Gas	212.1 ± 2.1	[7]	
Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ$)	Solid	-6194.5 ± 1.0	[4]
Solid	-6193.2 ± 1.9	[3][8]	
Standard Molar Enthalpy of Sublimation ($\Delta_{\text{sub}} H^\circ$)	Solid to Gas	97.4 ± 0.5	[7]
Solid to Gas	91.2	[9]	
Molar Enthalpy of Fusion ($\Delta_{\text{fus}} H$)	Solid to Liquid	21.55 ± 0.02	[3]

Table 3: Heat Capacity and Entropy of **Dibenzothiophene** at 298.15 K

Property	State	Value (J/mol·K)	Source(s)
Molar Heat Capacity (C_p)	Solid	198.30	[4]
Solid	194.6	[4]	
Standard Molar Entropy (S°)	Solid	204.20	[4]

Experimental Protocols for Thermochemical Characterization

The accurate determination of thermochemical data relies on precise calorimetric and analytical techniques. The following sections detail the methodologies commonly employed for

dibenzothiophene and related organosulfur compounds.

Determination of Enthalpy of Combustion ($\Delta_c H^\circ$)

The standard enthalpy of combustion for organosulfur compounds like **dibenzothiophene** is determined using rotating-bomb calorimetry to ensure the final products are in a well-defined state.^{[7][8]}

Principle: The sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the reaction is absorbed by the surrounding water bath in the calorimeter, and the resulting temperature change is measured. For sulfur-containing compounds, the bomb is rotated after combustion to ensure that the sulfur oxides dissolve completely in water to form a uniform sulfuric acid solution, which is a critical step for accurate energy calculations.^[10]

Apparatus:

- **Combustion Bomb:** A high-strength, corrosion-resistant stainless steel vessel (often with a platinum lining) with an internal volume of approximately 300 cm³.^[10]
- **Calorimeter:** An isoperibol calorimeter system where the bomb is submerged in a stirred water bath, all housed within a constant-temperature jacket.
- **Ignition System:** A circuit to pass a current through a fuse (e.g., platinum or cotton wire) to initiate combustion.
- **Rotation Mechanism:** A motor and gear assembly to rotate the entire calorimeter assembly end-over-end.

Experimental Workflow:

- **Sample Preparation:** A known mass of solid **dibenzothiophene** is pressed into a pellet.^[8] The pellet is placed in a crucible (e.g., platinum) inside the bomb.
- **Auxiliary Materials:** A small amount of a known combustion aid (like benzoic acid or mineral oil) may be used to ensure complete combustion. A cotton or platinum fuse wire is positioned to contact the sample.

- **Bomb Sealing and Filling:** A small, precise volume of distilled water is added to the bomb to dissolve the combustion products. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.^[8]
- **Calorimetry:** The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.
- **Combustion and Rotation:** The sample is ignited. After the combustion reaction, the calorimeter is rotated for a period to facilitate the dissolution of sulfur oxides.
- **Temperature Measurement:** The temperature of the water bath is precisely monitored before, during, and after the combustion to determine the temperature rise.
- **Analysis of Products:** After the experiment, the bomb is depressurized, and the liquid contents are analyzed to quantify the amounts of sulfuric acid and any nitric acid (formed from residual nitrogen in the bomb) to apply necessary energy corrections.

Determination of Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)

The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, is a key parameter derived from vapor pressure measurements at different temperatures.^[11]

Principle: This method measures the rate of mass loss of a substance effusing through a small orifice from a temperature-controlled cell (the Knudsen cell) into a high-vacuum environment.^{[12][13]} The rate of mass loss is directly proportional to the vapor pressure of the substance at that temperature. The enthalpy of sublimation is then calculated from the slope of the plot of $\ln(P)$ versus $1/T$ using the Clausius-Clapeyron equation.^{[14][15]}

Apparatus:

- **Knudsen Cell:** A small crucible with a precisely machined small orifice in its lid.^[12]
- **High-Vacuum System:** A chamber capable of maintaining a high vacuum to ensure molecular flow conditions.
- **Heating System:** A furnace or heating block to precisely control the temperature of the Knudsen cell.

- Microbalance: A sensitive balance to measure the mass loss of the cell over time.

Experimental Workflow:

- A sample of **dibenzothiophene** is placed in the Knudsen cell.
- The cell is placed in the vacuum chamber and heated to a stable, desired temperature.
- The mass of the cell is monitored over time. The rate of mass loss (dm/dt) is determined.
- The vapor pressure (P) is calculated using the Knudsen equation, which relates P to the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing gas.
- Steps 2-4 are repeated at several different temperatures.
- The natural logarithm of the calculated vapor pressures is plotted against the reciprocal of the absolute temperatures ($1/T$).
- The enthalpy of sublimation ($\Delta_{sub}H^\circ$) is determined from the slope of this plot, as given by the Clausius-Clapeyron relation.[\[15\]](#)

Principle: In the transpiration method, a stream of an inert carrier gas (e.g., nitrogen or argon) is passed over a heated sample of the substance at a controlled, slow flow rate.[\[16\]](#)[\[17\]](#) The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined by trapping and weighing it or by measuring the mass loss of the sample. The vapor pressure is calculated from the amount of transported vapor and the volume of the carrier gas.[\[18\]](#)

Apparatus:

- Sample Chamber/Saturator: A temperature-controlled tube or cell containing the sample.
- Carrier Gas System: A system to supply a pure, dry inert gas at a precisely controlled and measured flow rate.
- Condenser/Trap: A cooled section of tubing or a trap to collect the transported vapor.

- Thermostatic Bath/Furnace: To maintain a constant temperature for the saturator.

Experimental Workflow:

- A known mass of **dibenzothiophene** is placed in the saturator.
- The saturator is heated to the desired temperature.
- A controlled flow of inert gas is passed over the sample for a specific period. The gas becomes saturated with **dibenzothiophene** vapor.
- The vapor is condensed in a cooled trap downstream.
- The mass of the condensed **dibenzothiophene** is measured, or alternatively, the mass loss of the sample in the saturator is determined.
- The partial pressure (vapor pressure) of **dibenzothiophene** is calculated using the ideal gas law, based on the moles of sublimed substance and the moles of carrier gas passed through the system.
- The procedure is repeated at various temperatures to determine $\Delta_{\text{sub}}H^\circ$ via the Clausius-Clapeyron equation.

Determination of Heat Capacity (C_p) and Enthalpy of Fusion ($\Delta_{\text{fus}}H$)

Principle: Differential Scanning Calorimetry (DSC) and Adiabatic Heat-Capacity Calorimetry are the primary methods for measuring heat capacity and the enthalpy of phase transitions like fusion.[19] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Apparatus:

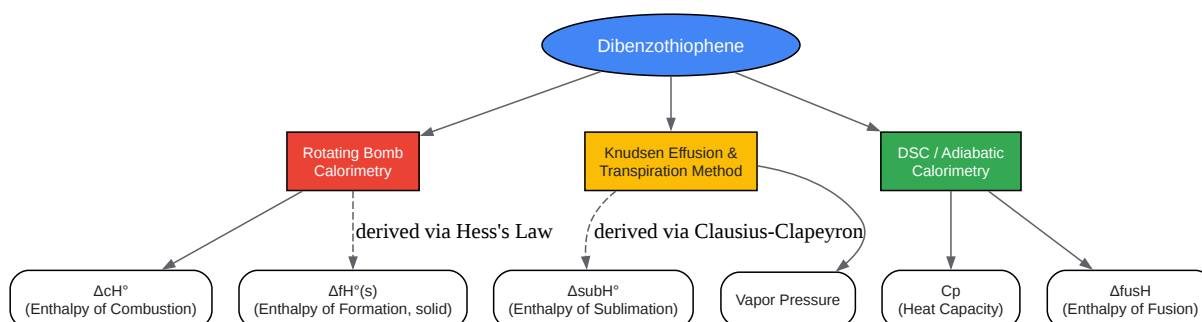
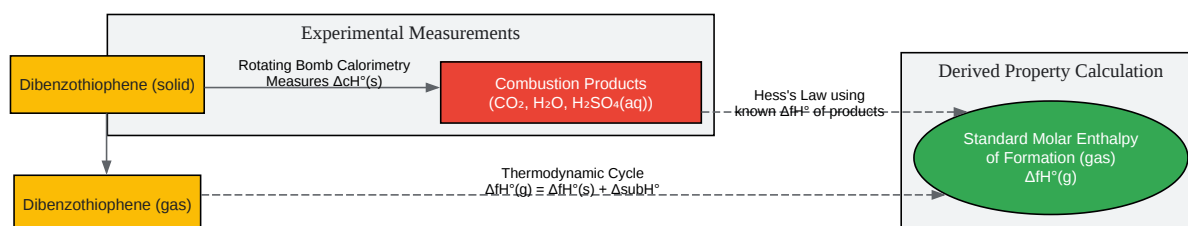
- A Differential Scanning Calorimeter with a furnace, sample and reference pans, and sensitive temperature sensors.

Experimental Workflow:

- A small, accurately weighed sample of **dibenzothiophene** is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- For Heat Capacity (C_p): The sample and reference are heated at a constant rate over the desired temperature range. The difference in heat flow between the sample and the reference is recorded. This difference is proportional to the sample's heat capacity.
- For Enthalpy of Fusion ($\Delta_{\text{fus}}H$): The sample is heated through its melting point. The DSC instrument records a peak in the heat flow signal during the melting transition.
- The area under this peak is integrated to determine the total energy absorbed during melting, which corresponds to the enthalpy of fusion. The temperature at the peak of the curve is taken as the melting temperature.

Visualization of Thermochemical Relationships

The determination of key thermochemical properties involves an interplay between different experimental measurements and thermodynamic principles.



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